molecular formula C14H10N2 B14336965 3-(Pyridin-3-yl)quinoline

3-(Pyridin-3-yl)quinoline

Cat. No.: B14336965
M. Wt: 206.24 g/mol
InChI Key: TYVWGQYBWPFUKK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)quinoline is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline moiety fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)quinoline typically involves the Suzuki coupling reaction. This method uses 3-bromopyridine and 3-quinolineboronic acid as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of both pyridine and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function. Specific pathways and targets may include kinase inhibition and interaction with DNA or RNA .

Comparison with Similar Compounds

    Quinoline: Shares the quinoline moiety but lacks the pyridine ring.

    Pyridine: Contains the pyridine ring but lacks the quinoline structure.

    Pyrazoloquinolines: Compounds with a pyrazole ring fused to a quinoline moiety.

Uniqueness: 3-(Pyridin-3-yl)quinoline is unique due to the combination of both pyridine and quinoline rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

3-pyridin-3-ylquinoline

InChI

InChI=1S/C14H10N2/c1-2-6-14-11(4-1)8-13(10-16-14)12-5-3-7-15-9-12/h1-10H

InChI Key

TYVWGQYBWPFUKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC=C3

Origin of Product

United States

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